N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at the 5-position and a thiophene-2-carboxamide moiety at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the bioisosteric properties of the oxadiazole ring, which enhances metabolic stability and bioavailability. The compound’s structural complexity allows for diverse interactions with biological targets, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-6-11(10(2)8-9)14-17-18-15(20-14)16-13(19)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVZZELSXZOBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the thiophene ring and oxadiazole moiety. For example:
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Electrophilic oxidation : Chlorination or nitration at the thiophene ring under acidic conditions.
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Catalytic oxidation : Conversion of sulfur-containing groups (e.g., thiophene) to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-CPBA.
Mechanism :
This reaction is critical for modifying the compound’s electronic properties and biological activity.
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Conversion of the amide to a carboxylic acid using HCl or H2SO4.
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Basic hydrolysis : Formation of the corresponding ammonium salt under alkaline conditions (e.g., NaOH).
| Hydrolysis Type | Conditions | Product |
|---|---|---|
| Acidic | HCl, heat | Thiophene-2-carboxylic acid |
| Basic | NaOH, aqueous ethanol | Ammonium salt |
Nucleophilic Substitution
The oxadiazole ring and thiophene substituents enable nucleophilic substitution reactions:
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Sulfur displacement : Replacement of the thiophene’s sulfur atom with other nucleophiles (e.g., oxygen or nitrogen) under basic conditions.
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Oxadiazole ring substitution : Introduction of new substituents at the 2-position via SNAr mechanisms .
Example :
This method is efficient for synthesizing analogs with enhanced bioactivity .
Coupling Reactions
The carboxamide group participates in coupling reactions with amines or other nucleophiles:
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Amide coupling : Reaction with amines to form new amide bonds using coupling agents like HATU or EDCl.
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Click chemistry : Potential for copper-catalyzed azide-alkyne cycloaddition if azide groups are introduced.
Scientific Research Applications
Biological Activities
Recent studies indicate that compounds similar to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exhibit significant biological activities:
Anticancer Activity
Research has highlighted that oxadiazole derivatives demonstrate promising anticancer properties. For instance:
- A derivative with a similar structure showed percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 (86.61%) and OVCAR-8 (85.26%) .
This suggests that this compound may possess similar anticancer efficacy.
Antimicrobial Properties
Compounds containing oxadiazole and thiophene rings have been reported to exhibit antimicrobial activities. These properties are attributed to their ability to disrupt microbial cell membranes or inhibit vital metabolic processes within pathogens.
Case Studies
- Anticancer Studies : In a study focusing on newer N-Aryl oxadiazoles, compounds structurally related to this compound were found to inhibit cancer cell growth significantly . This reinforces the potential of this compound in cancer therapeutics.
- Material Science Applications : The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics and photovoltaics. Their ability to form conductive polymers can lead to advancements in flexible electronic devices.
Summary of Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial agent based on structural similarities with known active compounds. |
| Material Science | Use in organic electronics due to favorable electronic properties. |
| Pharmaceutical Development | Further exploration needed for therapeutic applications targeting specific diseases. |
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound is compared to structurally related analogs based on substituent variations on the oxadiazole and thiophene rings:
Key Observations :
Physicochemical Properties
Comparative data for melting points, molecular weights, and spectral characteristics:
Key Observations :
Key Observations :
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring and an oxadiazole moiety , which are known for their roles in enhancing biological activity. The oxadiazole structure contributes to the compound's pharmacological properties, while the thiophene ring may enhance lipophilicity and cellular permeability.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S |
| Molecular Weight | 316.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways related to apoptosis and cell survival.
- Antioxidant Activity : The presence of the oxadiazole ring may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have demonstrated that compounds with oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
-
In vitro Studies : this compound has shown promising results against human lung cancer (A549) cells with an IC50 value comparable to established chemotherapeutics .
Cell Line IC50 (μM) A549 15.73 MCF7 27.66 HeLa 11.20
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Studies indicate that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study reported that the compound significantly reduced cell viability in A549 lung cancer cells after a 72-hour treatment period. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to target proteins involved in cancer progression, such as Bcl-2 and HDACs (Histone Deacetylases) .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives indicates that modifications on the phenyl and thiophene rings can significantly enhance biological activity. For example, introducing electron-withdrawing groups has been linked to improved potency against cancer cell lines .
Q & A
Q. Characterization :
- IR Spectroscopy : Confirms C=O (1660–1680 cm⁻¹), C=N (1580–1600 cm⁻¹), and C-S-C (1030–1250 cm⁻¹) bonds .
- NMR : Key signals include δ 2.26–2.59 ppm (methyl groups on phenyl), δ 7.15–7.71 ppm (aromatic protons), and δ 10.59–12.21 ppm (amide NH) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 330–354 [M-H]⁻) validate the molecular weight .
Q. Recommendations :
- Replicate studies with controlled solvent systems.
- Compare data against positive controls (e.g., doxorubicin for antitumor assays) .
Advanced: What computational or experimental methods are used to study its mechanism of action (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking : Models interactions with targets like COX-2 or Rho kinase (e.g., Glide SP scoring in Schrödinger Suite) .
- Enzyme Assays : Direct inhibition measured via fluorescence (e.g., LOX inhibition at 10 µM, 82% activity reduction) .
- SAR Analysis : Correlates substituent electronic effects (Hammett σ values) with activity trends .
Q. Example Finding :
- The oxadiazole ring’s nitrogen atoms form hydrogen bonds with catalytic residues of Rho kinase, while the thiophene enhances hydrophobic pocket binding .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Decomposition above 200°C (DSC/TGA data). Store at 4°C in inert atmospheres .
- pH Stability : Stable in pH 5–7 (phosphate buffer); hydrolyzes in strong acids/bases via oxadiazole ring cleavage .
- Light Sensitivity : Thiophene moiety prone to photodegradation; use amber vials for storage .
Advanced: How is its bioavailability optimized for in vivo studies?
Methodological Answer:
- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) improves oral absorption .
- Nanoparticle Encapsulation : PLGA nanoparticles enhance aqueous solubility and sustained release (e.g., 80% release over 72 hours) .
- Metabolic Studies : Use LC-MS to identify phase I metabolites (e.g., hydroxylation at the methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
